molecular formula C12H14Cl6O4 B14443599 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) CAS No. 73806-29-8

1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate)

Cat. No.: B14443599
CAS No.: 73806-29-8
M. Wt: 434.9 g/mol
InChI Key: NZRLFFTYTLCMNM-UHFFFAOYSA-N
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Description

1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) is a chemical compound with the molecular formula C12H18Cl6O4 This compound is a derivative of 1,3-cyclobutanediol, which is known for its unique structural properties due to the presence of a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) typically involves the esterification of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl- with trichloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of high-performance polymers and materials

Mechanism of Action

The mechanism of action of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) involves its interaction with various molecular targets. The trichloroacetate groups can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The rigidity of the cyclobutane ring also contributes to its distinct chemical and physical properties .

Properties

CAS No.

73806-29-8

Molecular Formula

C12H14Cl6O4

Molecular Weight

434.9 g/mol

IUPAC Name

[2,2,4,4-tetramethyl-3-(2,2,2-trichloroacetyl)oxycyclobutyl] 2,2,2-trichloroacetate

InChI

InChI=1S/C12H14Cl6O4/c1-9(2)5(21-7(19)11(13,14)15)10(3,4)6(9)22-8(20)12(16,17)18/h5-6H,1-4H3

InChI Key

NZRLFFTYTLCMNM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC(=O)C(Cl)(Cl)Cl)(C)C)OC(=O)C(Cl)(Cl)Cl)C

Origin of Product

United States

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